2-(Pentan-2-yl)pyrrolidine
Description
2-(Pentan-2-yl)pyrrolidine is a pyrrolidine derivative featuring a pentan-2-yl substituent at the 2-position of the five-membered saturated ring. Pyrrolidine derivatives are pivotal in medicinal chemistry due to their conformational rigidity, which enhances binding affinity to biological targets.
Properties
IUPAC Name |
2-pentan-2-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-5-8(2)9-6-4-7-10-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCHPPILTWOTIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Pyrrolidine derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary depending on the specific structure of the pyrrolidine derivative and the biomolecule it interacts with.
Cellular Effects
Other pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Other pyrrolidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Other pyrrolidine derivatives have been shown to have varying effects over time in laboratory settings, including changes in stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Other pyrrolidine derivatives have been shown to have varying effects at different dosages in animal models, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Other pyrrolidine derivatives have been shown to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels.
Biological Activity
2-(Pentan-2-yl)pyrrolidine is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This compound, belonging to a class known for diverse pharmacological effects, is being studied for its applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The chemical formula for this compound is C_{10}H_{19}N. It features a pyrrolidine ring substituted with a pentan-2-yl group, which contributes to its unique biological properties. The structural characteristics of this compound play a crucial role in its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent. The mechanism of action may involve disrupting bacterial cell membranes or inhibiting specific metabolic pathways.
Anticancer Activity
The anticancer properties of this compound have been evaluated using human cancer cell lines, particularly A549 (lung adenocarcinoma) and H1975 (non-small cell lung cancer).
Table 1: Anticancer Activity Against A549 Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 39 | Induces apoptosis and cell cycle arrest |
| Cisplatin | 10 | DNA cross-linking |
In these studies, the compound showed an IC50 value of 39 µM against A549 cells, indicating significant cytotoxicity. Flow cytometric analyses revealed that it induces apoptosis and cell cycle arrest in the G2/M phase through up-regulation of p21 expression, a critical regulator of the cell cycle .
Study on Anticancer Efficacy
A study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound, reported promising results in terms of anticancer efficacy. The derivatives were tested against multiple cancer cell lines, with significant differences observed based on structural modifications. Compounds with free amino groups exhibited enhanced anticancer activity compared to those with acetylamino fragments .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes related to growth and survival. The exact pathways remain an area of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
2-(Hydroxymethyl)pyrrolidine (CAS 498-63-5) :
- Contains a hydroxymethyl group at the 2-position.
- Exhibits a trans configuration in crystal structures, enabling applications in RNA polymerase inhibitors and anti-trichomoniasis drugs .
- Global market data emphasize its industrial relevance, with synthesis methods involving cross-coupling reactions and cycloadditions .
2-(3-Pentenyl)pyridine (CAS 2057-43-4) :
N-Acetyl-2-methylpyrrolidine :
2-(Naphthalen-2-ylmethyl)pyrrolidine (CAS 82589-44-4) :
Research Findings and Key Insights
- Stereochemical Influence : The trans configuration of substituents in 2-(hydroxymethyl)pyrrolidine enhances molecular recognition in drug-target interactions .
- Synthetic Efficiency : Methods for 2-(het)arylpyrrolidines face scalability issues due to reliance on rare catalysts (e.g., HATU in ) .
- Market Trends : 2-(Hydroxymethyl)pyrrolidine dominates industrial demand, driven by pharmaceutical applications, while aryl-substituted derivatives remain niche .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
